1-(1-{6-[(2,4-difluorophenyl)amino]pyrimidin-4-yl}-5-methyl-1H-pyrazol-4-yl)ethanone
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Overview
Description
1-(1-{6-[(2,4-difluorophenyl)amino]pyrimidin-4-yl}-5-methyl-1H-pyrazol-4-yl)ethanone is a complex organic compound that features a pyrazole ring substituted with a pyrimidine moiety and a difluorophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1-{6-[(2,4-difluorophenyl)amino]pyrimidin-4-yl}-5-methyl-1H-pyrazol-4-yl)ethanone typically involves multiple steps:
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through the reaction of appropriate amines with nitriles or amidines under controlled conditions.
Introduction of the Difluorophenyl Group: The difluorophenyl group is introduced via nucleophilic aromatic substitution reactions, often using difluorobenzene derivatives.
Pyrazole Ring Formation: The pyrazole ring is formed through cyclization reactions involving hydrazines and 1,3-diketones.
Final Coupling: The final step involves coupling the pyrimidine and pyrazole intermediates under conditions that promote the formation of the desired ethanone derivative.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, high-throughput screening of reaction conditions, and continuous flow chemistry techniques.
Chemical Reactions Analysis
Types of Reactions
1-(1-{6-[(2,4-difluorophenyl)amino]pyrimidin-4-yl}-5-methyl-1H-pyrazol-4-yl)ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions can occur, particularly at the aromatic rings.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in ethanol or lithium aluminum hydride in ether.
Substitution: Halogenated solvents and bases like sodium hydroxide or potassium carbonate.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce alcohols or amines.
Scientific Research Applications
1-(1-{6-[(2,4-difluorophenyl)amino]pyrimidin-4-yl}-5-methyl-1H-pyrazol-4-yl)ethanone has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as an antipromastigote agent, showing significant activity against certain parasites.
Biological Studies: It is used in molecular simulations to understand its binding affinity and interaction with biological targets.
Industrial Applications: The compound’s unique structure makes it a candidate for developing new materials with specific properties.
Mechanism of Action
The mechanism of action of 1-(1-{6-[(2,4-difluorophenyl)amino]pyrimidin-4-yl}-5-methyl-1H-pyrazol-4-yl)ethanone involves its interaction with molecular targets such as enzymes or receptors. Molecular simulations have shown that the compound fits well into the active sites of certain enzymes, leading to inhibition of their activity . This interaction is characterized by a low binding free energy, indicating strong binding affinity.
Comparison with Similar Compounds
Similar Compounds
- 6-[1-(2,6-difluorophenyl)cyclopropyl]-5-methyl-2-(nitroamino)pyrimidin-4(3H)-one
- N-substituted 6-fluoro-3-pyrimidinyl derivatives
Uniqueness
1-(1-{6-[(2,4-difluorophenyl)amino]pyrimidin-4-yl}-5-methyl-1H-pyrazol-4-yl)ethanone is unique due to its specific combination of a pyrazole ring with a pyrimidine moiety and a difluorophenyl group. This unique structure contributes to its distinct chemical reactivity and biological activity, setting it apart from other similar compounds.
Properties
Molecular Formula |
C16H13F2N5O |
---|---|
Molecular Weight |
329.30 g/mol |
IUPAC Name |
1-[1-[6-(2,4-difluoroanilino)pyrimidin-4-yl]-5-methylpyrazol-4-yl]ethanone |
InChI |
InChI=1S/C16H13F2N5O/c1-9-12(10(2)24)7-21-23(9)16-6-15(19-8-20-16)22-14-4-3-11(17)5-13(14)18/h3-8H,1-2H3,(H,19,20,22) |
InChI Key |
SHSVXECILCOEPP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=NN1C2=NC=NC(=C2)NC3=C(C=C(C=C3)F)F)C(=O)C |
Origin of Product |
United States |
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